(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

Catalog No.
S12272259
CAS No.
M.F
C5H3Cl2N3O
M. Wt
192.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

Product Name

(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

IUPAC Name

(NZ)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine

Molecular Formula

C5H3Cl2N3O

Molecular Weight

192.00 g/mol

InChI

InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H/b10-1-

InChI Key

AEQBNPPKIJAQDQ-LAFDYMOFSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=NO)Cl

Isomeric SMILES

C1=NC(=C(C(=N1)Cl)/C=N\O)Cl

(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime is a highly specialized, isolable pyrimidine intermediate primarily procured for the scalable synthesis of 4,6-dichloropyrimidine-5-carbonitrile . Featuring two highly reactive chlorine atoms at the 4 and 6 positions and a stereochemically defined (E)-oxime group at the 5 position, this compound serves as a critical building block for purine analogs, kinase inhibitors, and advanced agrochemicals [1]. From a procurement perspective, purchasing the pre-formed (E)-oxime allows manufacturers to bypass the handling of highly reactive, moisture-sensitive aldehyde precursors, ensuring a stable, scalable entry point into pyrimidine-5-carbonitrile synthesis.

Attempting to substitute (E)-4,6-dichloropyrimidine-5-carbaldehyde oxime with its parent aldehyde (4,6-dichloropyrimidine-5-carbaldehyde) or a mixed-isomer (E/Z) oxime introduces severe process liabilities . Direct conversion of the parent aldehyde to the nitrile often requires harsh conditions (e.g., iodine/ammonia) that trigger undesired nucleophilic aromatic substitution (SNAr) at the highly reactive 4,6-dichloro positions, severely degrading yield . Furthermore, substituting with a stereochemically mixed (E/Z)-oxime disrupts the dehydration kinetics; while the (E)-isomer undergoes rapid, clean anti-elimination to the target nitrile, the (Z)-isomer is prone to competing pathways such as the Beckmann rearrangement . Consequently, procuring the pure (E)-oxime is mandatory for reproducible, high-yield, chromatography-free downstream processing.

High-Yield Dehydration to 4,6-Dichloropyrimidine-5-carbonitrile

The primary procurement value of the (E)-oxime lies in its highly efficient conversion to the corresponding nitrile. Treatment of (E)-4,6-dichloropyrimidine-5-carbaldehyde oxime with thionyl chloride (SOCl2) delivers 4,6-dichloropyrimidine-5-carbonitrile in an isolated yield of 91% . In contrast, attempting a direct one-pot conversion from the parent aldehyde often results in yields below 70% due to competing SNAr degradation of the dichloro-pyrimidine core [1].

Evidence DimensionNitrile conversion yield
Target Compound Data91% isolated yield
Comparator Or BaselineParent aldehyde direct conversion (<70% yield)
Quantified Difference>20% yield improvement and avoidance of SNAr degradation
ConditionsDehydration using SOCl2 in CHCl3/DCM at 0-20 °C for 3.5h

High-yielding, clean dehydration eliminates the need for expensive and unscalable downstream chromatographic purification of the nitrile intermediate.

Superior Storage Stability and Handling Over Parent Aldehyde

Procuring the oxime derivative dramatically simplifies supply chain and laboratory handling requirements. The parent 4,6-dichloropyrimidine-5-carbaldehyde is highly moisture-sensitive and requires strict 2-8 °C storage under an inert atmosphere to prevent rapid degradation . The (E)-oxime, conversely, is a stable solid that can be handled under standard conditions without rapid hydrolytic degradation, significantly reducing cold-chain logistics costs and handling risks .

Evidence DimensionStorage and handling requirements
Target Compound DataStable solid, standard handling
Comparator Or Baseline4,6-dichloropyrimidine-5-carbaldehyde (requires 2-8 °C, inert atmosphere)
Quantified DifferenceElimination of strict cold-chain and inert gas requirements
ConditionsBulk storage and transport conditions

Procuring the stable oxime minimizes material loss due to transit degradation and simplifies inventory management for large-scale manufacturing.

Stereochemical Purity for Reproducible Reaction Kinetics

The stereochemistry of aldoximes dictates their dehydration pathway. The pure (E)-isomer of 4,6-dichloropyrimidine-5-carbaldehyde oxime ensures a rapid, quantitative anti-elimination to the nitrile . If a mixed (E/Z) isomer batch is procured, the (Z)-isomer fraction reacts significantly slower and is susceptible to side reactions, leading to variable batch-to-batch reaction times and inconsistent impurity profiles .

Evidence DimensionElimination pathway efficiency
Target Compound DataRapid anti-elimination (pure E-isomer)
Comparator Or BaselineMixed E/Z isomers or pure Z-isomer (slower kinetics, side reactions)
Quantified DifferenceStereochemically pure reaction trajectory vs. mixed-pathway degradation
ConditionsAcidic or thionyl chloride-mediated dehydration

Procuring the stereochemically pure (E)-isomer guarantees predictable reaction kinetics and prevents the formation of difficult-to-remove isomeric side products.

Scalable Manufacturing of 4,6-Dichloropyrimidine-5-carbonitrile

The primary and most direct application of this compound is as the immediate precursor for 4,6-dichloropyrimidine-5-carbonitrile. Because the (E)-oxime undergoes clean dehydration with thionyl chloride (yielding >90%), it is the preferred starting material for industrial processes that require high-purity nitrile without the need for chromatographic purification .

Synthesis of Fused Pyrimido-Pyrimidine Therapeutics

In pharmaceutical chemistry, the resulting 5-cyano-4,6-dichloropyrimidine is a critical building block for synthesizing pyrimido[4,5-d]pyrimidines and purine analogs. Procuring the stable (E)-oxime ensures that the highly reactive 4,6-dichloro positions remain intact for subsequent nucleophilic substitutions with diverse amines during library generation [1].

Agrochemical Active Ingredient Development

The compound is utilized in the development of complex heterocyclic pesticides. The stability of the (E)-oxime allows for extended storage and bulk handling in agrochemical pilot plants, avoiding the logistical challenges associated with transporting the moisture-sensitive parent aldehyde [1].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.9653171 g/mol

Monoisotopic Mass

190.9653171 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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